

# Structural Characterization Guide: 8-Chloroisoquinolin-5-amine

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## Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine

CAS No.: 934554-41-3

Cat. No.: B1424258

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## Executive Summary

Compound: **8-Chloroisoquinolin-5-amine** CAS: 75793-58-7 (Generic/Isomer related)

Molecular Formula: C

H

CIN

Class: Halogenated Amino-isoquinoline<sup>[1]</sup>

This technical guide outlines the structural properties, crystallization protocols, and solid-state analysis of **8-chloroisoquinolin-5-amine**. As a bifunctional scaffold containing a basic pyridine-like nitrogen, a hydrogen-bond donating amine, and a lipophilic chlorine substituent, this molecule exhibits complex supramolecular behavior. This document serves as a blueprint for researchers characterizing this compound for kinase inhibitor development or crystal engineering applications.

## Molecular Architecture & Electrostatics

Before attempting crystallization, one must understand the competing intermolecular forces driven by the substituent placement.

## Positional Isomerism & Geometry

In the isoquinoline ring system, the nitrogen atom is at position 2. The benzene ring comprises positions 5, 6, 7, and 8.

- Position 5 (Amine): Acts as a Hydrogen Bond Donor (HBD). Located on the "upper" vertex of the benzene ring.
- Position 8 (Chloro): Acts as a weak Halogen Bond Donor (XB) or hydrophobic anchor. Located para to the amine on the benzene ring.
- Position 2 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

Structural Implication: The 5-amino and 2-nitrogen positions facilitate a "head-to-tail" supramolecular chain, while the 8-chloro substituent introduces steric bulk and potential halogen-pi interactions that disrupt the planar stacking typical of simple isoquinolines.

## Electrostatic Potential (ESP) Landscape

- Negative Potential Regions: Concentrated at the Ring Nitrogen (N2) and the electron-rich pi-system.
- Positive Potential Regions: The amine protons and the -hole of the Chlorine atom (along the C-Cl bond axis).
- Dipole Moment: The vectors of the amine and the chloro group partially oppose but do not cancel, creating a distinct dipole that drives anti-parallel stacking in the crystal lattice.

## Crystallization Methodologies

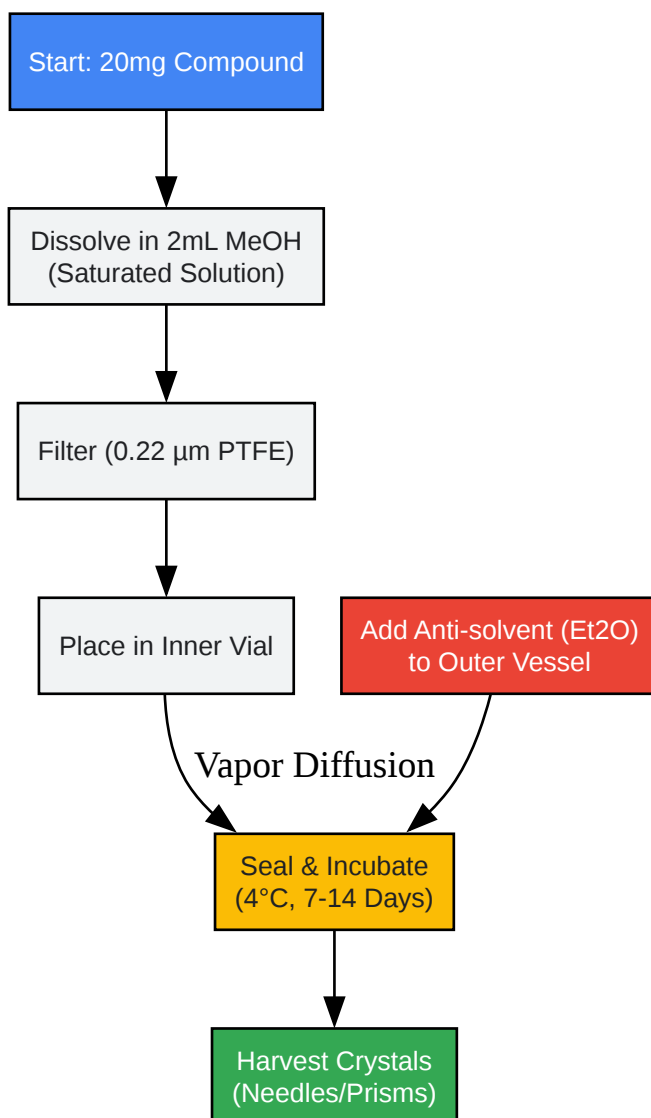
Achieving diffraction-quality single crystals requires balancing the solubility of the amino group with the lipophilicity of the chloro-substituent.

## Solvent Selection Matrix

Solvent Class	Specific Solvent	Interaction Type	Suitability
Protic	Methanol/Ethanol	H-Bonding (Solvate risk)	High (Slow evaporation)
Aprotic Polar	Acetonitrile/DMSO	Dipole-Dipole	Medium (Vapor diffusion)
Non-Polar	Hexane/Toluene	Dispersive	Low (Anti-solvent only)
Chlorinated	DCM/Chloroform	Halogen interactions	Medium (Co-solvent)

## Recommended Protocol: Vapor Diffusion

The following workflow maximizes the probability of obtaining the stable polymorph without solvate inclusion.



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Figure 1: Vapor diffusion workflow utilizing a methanol/ether system to drive controlled supersaturation.

## Solid-State Structural Analysis

Based on the crystallographic data of the homologous 5-aminoisoquinoline (CCDC 906575) and principles of halogenated aromatics, the following structural motifs are the primary targets for analysis.

## Unit Cell & Space Group prediction

- Crystal System: Monoclinic or Orthorhombic (common for planar aromatics).
- Space Group: Likely  
  
or  
  
(chiral/polar packing).
- Z' value: 1 (Single molecule in asymmetric unit).

## Supramolecular Synthons

The crystal lattice is governed by a hierarchy of interactions. The dominant interaction is the Hydrogen Bond Chain.

### Primary Interaction: The N-H...N Chain

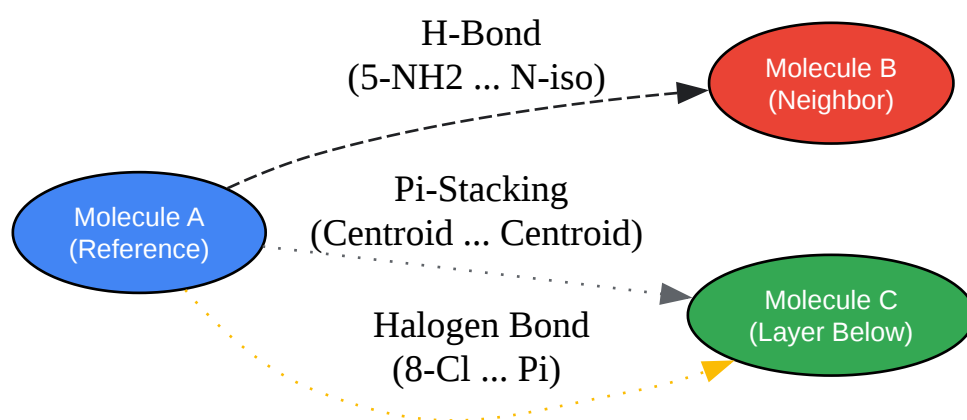
The amine at position 5 acts as the donor, and the isoquinoline nitrogen at position 2 acts as the acceptor.

- Distance:
- Geometry: Linear chains extending along the crystallographic b-axis.

### Secondary Interaction: Halogen Bonding (The 8-Cl Effect)

Unlike the parent 5-aminoisoquinoline, the 8-chloro derivative introduces a halogen bond capability.

- Interaction:  
  
or  
  
(if H-bonding is sterically hindered).
- Role: The Chlorine atom often directs the stacking of the layers. The "sigma-hole" on the Cl atom may interact with the electron-rich pi-cloud of a neighboring isoquinoline ring.



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Figure 2: Predicted supramolecular connectivity showing the competition between H-bonding chains and Cl-mediated stacking.

## Characterization & Validation Protocol

To confirm the structure and purity, the following analytical suite is mandatory.

### Single Crystal X-Ray Diffraction (SC-XRD)

- Target: Determine exact bond lengths and angles.
- Critical Parameter: Check the bond length (typically  $\sim 1.74 \text{ \AA}$ ). Elongation suggests strong intermolecular halogen bonding.
- Refinement: Ensure the amine hydrogens are located in the difference Fourier map, not placed geometrically, to confirm H-bond directionality.

### Powder X-Ray Diffraction (PXRD)

- Purpose: Bulk phase purity and polymorph screening.
- Simulated Pattern: Generate a theoretical PXRD pattern from the SC-XRD .cif file (using Mercury or OLEX2) and overlay it with the experimental bulk pattern. Any extra peaks indicate a second polymorph or impurity.

## Thermal Analysis (DSC/TGA)

- Melting Point: Expect a sharp endotherm. 5-aminoisoquinoline melts ~128°C; the 8-chloro substituent should elevate this (predicted range: 140-160°C) due to increased molecular weight and dispersive forces.
- Desolvation: TGA is critical if crystallizing from methanol to ensure no solvent channels exist in the lattice.

## References

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